molecular formula C29H31FN4O5S B11439849 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide

6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide

Cat. No.: B11439849
M. Wt: 566.6 g/mol
InChI Key: VWFNOKIJRYTJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide is a complex organic molecule that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyphenyl derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and fluorobenzyl groups enhances its binding affinity and specificity towards its molecular targets, making it a promising candidate for further research and development.

Biological Activity

The compound 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H34N4O5C_{28}H_{34}N_{4}O_{5} with a molecular weight of approximately 506.603 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it may target cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Effects

Several studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For example, it was found to reduce the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Mechanistic Studies : A study conducted by researchers at a prominent university indicated that treatment with this compound led to significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax in cancer cells .

Antimicrobial Activity

Emerging data suggest that this compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against several strains of bacteria in preliminary tests. Specifically, it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Study 1: Anticancer Activity in Animal Models

In a recent animal study, mice bearing xenograft tumors were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Study 2: Safety and Toxicity Assessment

A toxicity evaluation was performed using standard protocols. The compound exhibited low toxicity profiles at therapeutic doses with no significant adverse effects observed on liver and kidney functions in treated animals .

Data Tables

Biological Activity Effect Reference
Anticancer (Breast)Inhibition of cell proliferation
Antimicrobial (Bacterial)Growth inhibition against S. aureus
ToxicityLow toxicity at therapeutic doses

Properties

Molecular Formula

C29H31FN4O5S

Molecular Weight

566.6 g/mol

IUPAC Name

6-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide

InChI

InChI=1S/C29H31FN4O5S/c1-2-39-23-13-11-22(12-14-23)32-26(36)19-34-24-15-17-40-27(24)28(37)33(29(34)38)16-5-3-4-6-25(35)31-18-20-7-9-21(30)10-8-20/h7-15,17H,2-6,16,18-19H2,1H3,(H,31,35)(H,32,36)

InChI Key

VWFNOKIJRYTJML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.